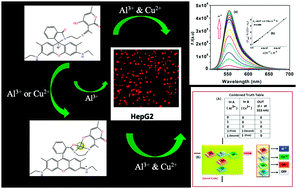A rhodamine embedded bio-compatible smart molecule mimicking a combinatorial logic circuit and ‘key-pad lock’ memory device for defending against information risk†
New Journal of Chemistry Pub Date: 2015-10-23 DOI: 10.1039/C5NJ02579F
Abstract
Organic molecules with the possibility of logic operations are highly useful building blocks for the development of molecule-based “intelligent” devices for information processing applications. We have designed herein a very simple bio-friendly chemosensor (LC) equipped with a rhodamine fluorophore moiety. This probe showed a chromo-fluorescence response profile for Al3+ but a colorimetric response for Cu2+ metal. The absorption responses of LC caused by these metal ions along with the “OFF–ON–OFF” fluorescence behavior of an LC–Al3+ complex towards EDTA were employed for the development of a three-input and one output combinatorial molecular system. Interactions of the mentioned metal ions with LC in controlled sequential experiments gave fluorescence responses, enabling us to fabricate a ‘key-pad-logic’ function. So, a single molecular system performing such multiple ‘Boolean’ operations not only simplifies the complexity of a chemical driven ‘Intelligence’ device but also enriches the security of such a device against information invasion due to the sequence controlled sensor–analyte interactions and may find potential applications in biocompatible molecular logic platforms.


Recommended Literature
- [1] Microfluidic cell-phoresis enabling high-throughput analysis of red blood cell deformability and biophysical screening of antimalarial drugs†
- [2] Preliminary note on the non-coagulable nitrogen compounds present in the cereals
- [3] Solution-based synthesis of quaternary Cu–In–Zn–S nanobelts with tunable composition and band gap†
- [4] Combating drug-resistant bacteria with sulfonium cationic poly(methionine)†
- [5] Covalent organic frameworks: emerging high-performance platforms for efficient photocatalytic applications
- [6] Magnetite ferrofluids stabilized by sulfonato-calixarenes†
- [7] Charge injection and lateral conductivity in monolayers of metallic nanoparticles
- [8] Ni0.33Mn0.33Co0.33Fe2O4 nanoparticles anchored on oxidized carbon nanotubes as advanced anode materials in Li-ion batteries†
- [9] Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42)†
- [10] Luminescent micro and nanogel formation from AB3 type poly(aryl ether) dendron derivatives without conventional multi-interactive gelation motifs†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 18879-80-6
-
CAS no.: 157701-72-9









